N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide can be achieved through various synthetic routesThe reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide can be compared with other benzothiazole derivatives, such as:
N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: This compound also contains the difluoro-benzothiazole moiety but differs in the presence of a benzohydrazide group instead of the phenyl and pyridin-3-ylmethyl groups.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine:
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3OS/c23-17-11-18(24)21-19(12-17)29-22(26-21)27(14-16-7-4-10-25-13-16)20(28)9-8-15-5-2-1-3-6-15/h1-7,10-13H,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVLGZFUESFAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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